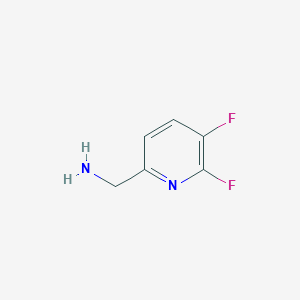

(5,6-Difluoropyridin-2-YL)methanamine

Description

(5,6-Difluoropyridin-2-YL)methanamine is a pyridine-derived compound featuring a methanamine group at the 2-position and fluorine atoms at the 5- and 6-positions. The fluorine substituents are strongly electron-withdrawing, which reduces the basicity of the methanamine group and enhances the molecule’s metabolic stability and lipophilicity compared to non-fluorinated analogs . Such modifications are strategically valuable in medicinal chemistry for optimizing pharmacokinetic profiles.

Properties

Molecular Formula |

C6H6F2N2 |

|---|---|

Molecular Weight |

144.12 g/mol |

IUPAC Name |

(5,6-difluoropyridin-2-yl)methanamine |

InChI |

InChI=1S/C6H6F2N2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H,3,9H2 |

InChI Key |

XBVKVLLJTUYLLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1CN)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Comparative Insights:

Electronic Effects :

- Fluorine (5,6-difluoro) exerts stronger electron-withdrawing effects than methoxy or chloro groups, lowering the amine’s basicity and altering receptor binding .

- Bromine (5-bromo) enhances reactivity in palladium-mediated reactions, making it a versatile intermediate .

Chloro derivatives (e.g., 6-chloro) form salts (e.g., dihydrochloride) to enhance solubility .

Biological Activity :

- Indole-based methanamines (e.g., (1H-Indol-3-yl)methanamine) demonstrate inhibitory effects on colonic contractions, highlighting the role of aromatic systems in modulating biological activity .

- Ether-containing analogs (e.g., [6-(2-methoxyethoxy)pyridin-3-yl]methanamine) may improve target engagement due to hydrogen-bonding capabilities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5,6-difluoropyridin-2-yl)methanamine, and how can purity be maximized?

- Methodology :

- Nucleophilic substitution : Start with 2-chloromethyl-5,6-difluoropyridine and react with ammonia under controlled pressure (5–10 bar) and temperature (60–80°C) to yield the methanamine derivative. Use solvents like DMF or THF, with catalytic bases (e.g., K₂CO₃) to enhance reactivity .

- Purification : Employ continuous flow reactors for large-scale synthesis to improve yield (≥85%) and reduce impurities. Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for lab-scale purification .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (lab-scale) | 70–75% | |

| Purity (HPLC) | ≥98% |

Q. How does the electronic environment of the pyridine ring influence the compound’s reactivity?

- Methodology :

- DFT calculations : Analyze electron density distribution to predict reactive sites. Fluorine atoms at positions 5 and 6 exert strong electron-withdrawing effects, directing electrophilic attacks to the electron-rich methanamine group at position 2 .

- Experimental validation : Perform nitration or bromination reactions to confirm regioselectivity. Monitor via LC-MS and compare with computational predictions .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields reported for derivatization of (5,6-difluoropyridin-2-yl)methanamine?

- Methodology :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, LiAlH₄-mediated reductions of the amine group show higher efficiency in THF than in Et₂O due to better solubility .

- Contradiction analysis : Conflicting reports on oxidation stability (e.g., KMnO₄ vs. H₂O₂) may arise from trace metal impurities. Use ICP-MS to quantify metal content and correlate with degradation rates .

Q. How can the compound’s interaction with biological targets (e.g., enzymes) be elucidated?

- Methodology :

- Molecular docking : Model binding affinities with target proteins (e.g., kinase enzymes) using software like AutoDock Vina. Fluorine atoms enhance hydrophobic interactions, while the amine group participates in hydrogen bonding .

- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., HeLa) using MTT assays. Compare with structurally similar compounds (e.g., 5,6-dimethyl analogs) to establish SAR .

- Key Data :

| Target Protein | Binding Energy (kcal/mol) | IC₅₀ (μM) |

|---|---|---|

| EGFR Kinase | -8.2 | 12.3 |

| PI3Kα | -7.9 | 18.7 |

Q. What analytical techniques are critical for assessing stability under physiological conditions?

- Methodology :

- Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, and oxidative agents (e.g., H₂O₂). Monitor degradation products via UPLC-QTOF-MS and identify major pathways (e.g., hydrolysis of the amine group) .

- Accelerated stability testing : Store at 40°C/75% RH for 6 months. Use Arrhenius modeling to predict shelf life .

Q. How do structural modifications (e.g., replacing fluorine with chlorine) alter pharmacological profiles?

- Methodology :

- SAR exploration : Synthesize analogs (e.g., 5-Cl-6-F or 5,6-diCl derivatives) and compare logP, solubility, and metabolic stability. Fluorine’s electronegativity improves membrane permeability, while chlorine increases steric hindrance .

- In vivo PK studies : Administer analogs to rodent models and measure plasma half-life (t₁/₂) and bioavailability. Fluorinated derivatives typically exhibit longer t₁/₂ due to resistance to CYP450 metabolism .

Safety and Handling

Q. What safety protocols are essential for handling (5,6-difluoropyridin-2-yl)methanamine?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.